molecular formula C25H26N2O3S B280802 N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide

N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide

カタログ番号 B280802
分子量: 434.6 g/mol
InChIキー: ODYYALBVAZFORX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide, commonly known as QNF-801, is a novel and potent inhibitor of the enzyme carbonic anhydrase IX (CA IX). This enzyme is overexpressed in many types of cancer, making it an attractive target for cancer therapy. QNF-801 has shown promising results in preclinical studies as a potential anticancer agent.

作用機序

CA IX is an enzyme that is upregulated in hypoxic conditions, which are commonly found in solid tumors. CA IX plays a role in regulating the pH of the tumor microenvironment, which is important for cancer cell survival and growth. QNF-801 inhibits the activity of CA IX, leading to a decrease in tumor pH and a reduction in cancer cell survival and growth.
Biochemical and Physiological Effects
QNF-801 has been shown to have a range of biochemical and physiological effects in preclinical studies. In addition to inhibiting the activity of CA IX, QNF-801 has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and enhance the efficacy of chemotherapy and radiation therapy.

実験室実験の利点と制限

One advantage of using QNF-801 in lab experiments is its potency and selectivity for CA IX. QNF-801 has been shown to be more potent than other CA IX inhibitors in preclinical studies, making it a promising candidate for further development. One limitation of using QNF-801 in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.

将来の方向性

There are several future directions for research on QNF-801. One area of interest is the development of more effective formulations of QNF-801 that can improve its solubility and bioavailability. Another area of interest is the evaluation of QNF-801 in combination with other anticancer agents, such as chemotherapy and immunotherapy. Finally, clinical trials are needed to evaluate the safety and efficacy of QNF-801 in humans.

合成法

QNF-801 can be synthesized using a multistep process that involves the reaction of 2,3-dihydroxybiphenyl with tert-butyl acrylate to form 8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ol. This intermediate is then reacted with 8-aminoquinoline-2-sulfonamide to form QNF-801.

科学的研究の応用

QNF-801 has been extensively studied in preclinical models of cancer. In vitro studies have shown that QNF-801 inhibits the activity of CA IX, leading to a decrease in cancer cell proliferation and survival. In vivo studies have demonstrated that QNF-801 can inhibit tumor growth and improve survival in mouse models of breast, lung, and colon cancer.

特性

分子式

C25H26N2O3S

分子量

434.6 g/mol

IUPAC名

N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzofuran-2-yl)quinoline-8-sulfonamide

InChI

InChI=1S/C25H26N2O3S/c1-25(2,3)17-9-11-21-19(14-17)20-15-18(10-12-22(20)30-21)27-31(28,29)23-8-4-6-16-7-5-13-26-24(16)23/h4-8,10,12-13,15,17,27H,9,11,14H2,1-3H3

InChIキー

ODYYALBVAZFORX-UHFFFAOYSA-N

SMILES

CC(C)(C)C1CCC2=C(C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=CC5=C4N=CC=C5

正規SMILES

CC(C)(C)C1CCC2=C(C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=CC5=C4N=CC=C5

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。